

# Technical Guide: 2,3-Difluoropyridine-4-boronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,3-Difluoropyridine-4-boronic acid**

Cat. No.: **B578469**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,3-Difluoropyridine-4-boronic acid**, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical properties, representative experimental protocols for its synthesis and application, and essential safety information.

## Core Quantitative Data

The fundamental physicochemical properties of **2,3-Difluoropyridine-4-boronic acid** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and material characterization.

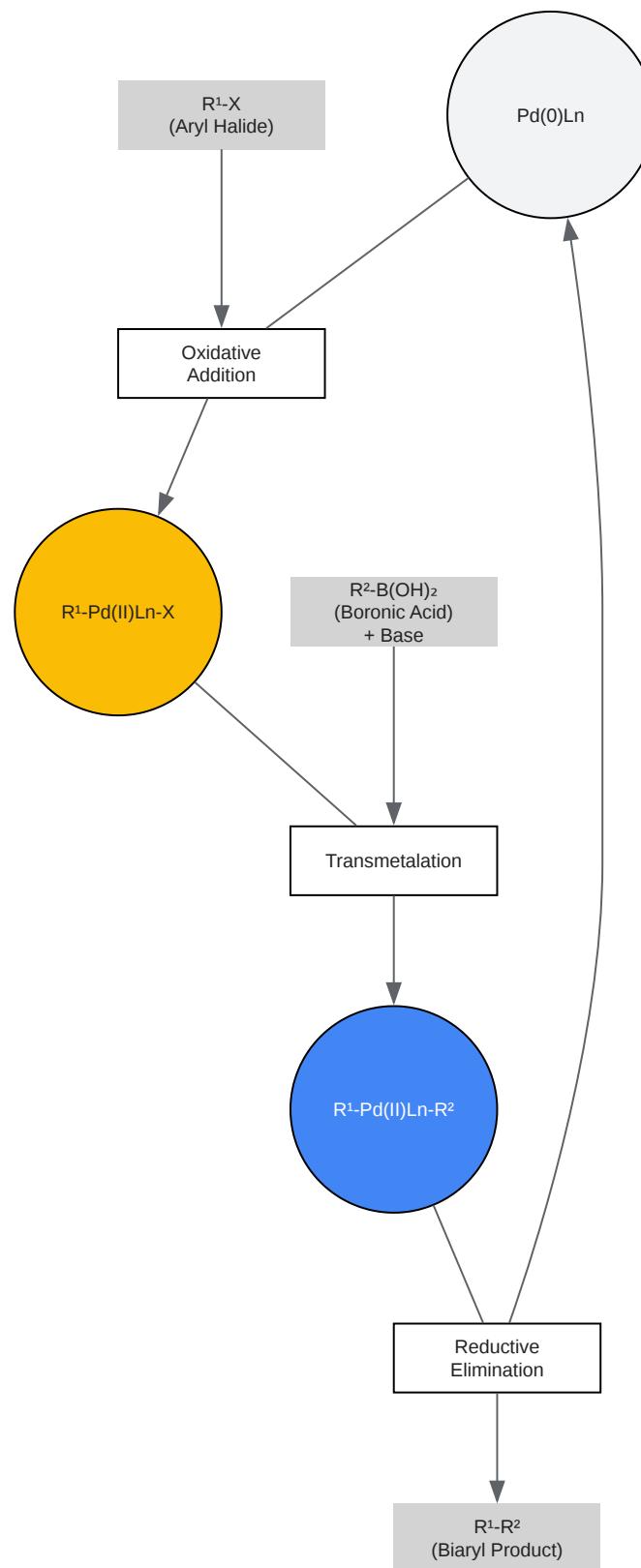
| Property          | Value                                                         |
|-------------------|---------------------------------------------------------------|
| Molecular Weight  | 158.90 g/mol <a href="#">[1]</a>                              |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> BF <sub>2</sub> NO <sub>2</sub> |
| Appearance        | White to off-white solid                                      |
| Purity            | Typically ≥95% - 98% <a href="#">[1]</a>                      |
| CAS Number        | 1263374-42-0 <a href="#">[1]</a>                              |

# Synthesis and Experimental Protocols

The following protocols are representative methods for the synthesis and application of **2,3-Difluoropyridine-4-boronic acid**. These are based on established procedures for structurally similar fluorinated pyridine boronic acids.

## Protocol 1: Synthesis of 2,3-Difluoropyridine-4-boronic acid

This protocol describes a plausible synthetic route via a halogen-metal exchange followed by borylation.


### Materials:

- 4-Bromo-2,3-difluoropyridine
- Anhydrous Tetrahydrofuran (THF) and Toluene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Dissolve 4-bromo-2,3-difluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and THF under an inert nitrogen atmosphere.
- Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

- Slowly add n-butyllithium (2.5 M in hexanes) dropwise to the solution over 30 minutes, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
- Allow the reaction to slowly warm to -20 °C over a period of one hour.
- Quench the reaction by adding 1 M HCl until the pH of the aqueous layer is approximately 2.
- Stir the mixture at room temperature for 15-30 minutes.
- Perform a liquid-liquid extraction using ethyl acetate and water.
- Separate the organic layer, wash it with brine, and dry it over anhydrous MgSO<sub>4</sub>.
- Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **2,3-Difluoropyridine-4-boronic acid** by recrystallization or column chromatography.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fishersci.com](http://fishersci.com) [fishersci.com]
- To cite this document: BenchChem. [Technical Guide: 2,3-Difluoropyridine-4-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578469#2-3-difluoropyridine-4-boronic-acid-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)